
tert-butyl 3-methyl-L-valinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-methyl-L-valinate is a chemical compound that belongs to the class of amino acid derivatives. It has been widely used in scientific research as a building block for the synthesis of various biologically active molecules.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
The tert-butyl group is often used in chemical synthesis due to its steric properties and ease of removal. H-Tle-OtBu can be utilized in the synthesis of complex molecules, where the tert-butyl group serves as a protective group for the amino functionality. This is particularly useful in the synthesis of peptides and other bioactive molecules where selective deprotection is required .
Biological Studies
The unique structure of H-Tle-OtBu allows it to be involved in biosynthetic pathways. It can be used to study enzyme-catalyzed reactions where the tert-butyl group’s steric hindrance affects the reaction mechanism. This can provide insights into enzyme specificity and the development of enzyme inhibitors .
Material Science
In material science, H-Tle-OtBu can be incorporated into polymers to modify their physical properties. The bulky tert-butyl group can increase the rigidity of polymers, which is beneficial for creating materials with specific mechanical strengths or thermal resistances.
Medicinal Chemistry
H-Tle-OtBu is valuable in medicinal chemistry for the development of pharmaceuticals. Its incorporation into drug molecules can improve pharmacokinetic properties, such as solubility and stability, and can also affect the drug’s interaction with biological targets .
Environmental Chemistry
The tert-butyl group’s reactivity pattern can be exploited in environmental chemistry for the degradation of pollutants. H-Tle-OtBu could be used to study the breakdown of environmental toxins, contributing to the development of bioremediation strategies .
Catalysis
H-Tle-OtBu can act as a ligand in catalytic systems, influencing the outcome of catalytic reactions. Its steric bulk can affect the selectivity and efficiency of catalytic processes, which is crucial for industrial applications .
Analytical Chemistry
In analytical chemistry, H-Tle-OtBu can be used as a standard or reagent in chromatographic methods. It can help in the quantification and identification of substances within complex mixtures due to its distinct chemical properties .
Bio-based Polymers
The tert-butyl group’s potential in creating high-performance, environmentally friendly polymers is significant. H-Tle-OtBu can be used in the controlled polymerization of renewable vinyl monomers, leading to the development of bio-based polymers with advanced properties.
Wirkmechanismus
Target of Action
H-Tle-OtBu, also known as tert-butyl (2S)-2-amino-3,3-dimethylbutanoate or tert-butyl 3-methyl-L-valinate, is a complex compound with a variety of potential targets. It is often used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of H-Tle-OtBu are therefore the specific proteins or enzymes that these ADCs or PROTACs are designed to interact with.
Mode of Action
The mode of action of H-Tle-OtBu is primarily through its role as a linker in the formation of ADCs and PROTACs . As a non-cleavable linker, it forms a stable bond between the antibody or PROTAC and the drug molecule, allowing the drug to be specifically delivered to cells expressing the target antigen . The exact interaction with its targets would depend on the specific ADC or PROTAC it is part of.
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-amino-3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-9(2,3)7(11)8(12)13-10(4,5)6/h7H,11H2,1-6H3/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZORTGLYQDNMF-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460127 |
Source


|
| Record name | tert-butyl 3-methyl-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61169-85-5 |
Source


|
| Record name | tert-butyl 3-methyl-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


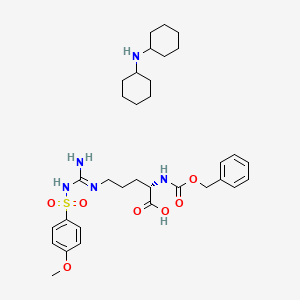
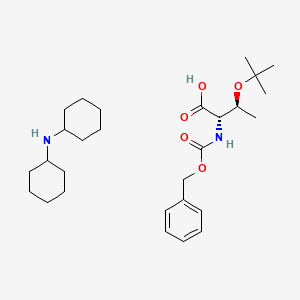
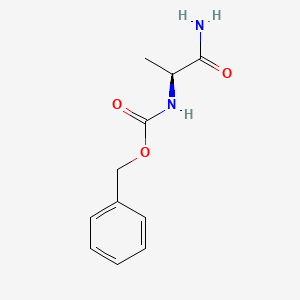
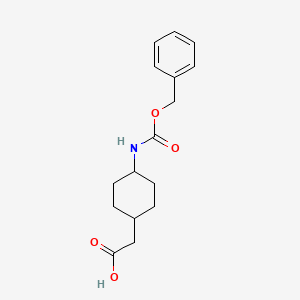

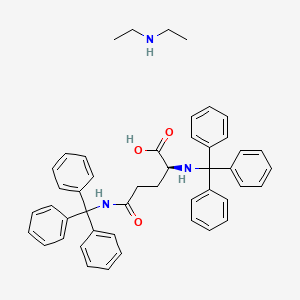

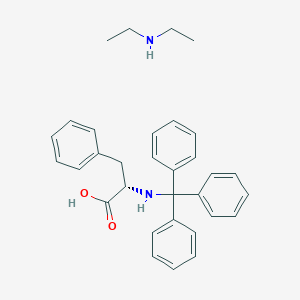
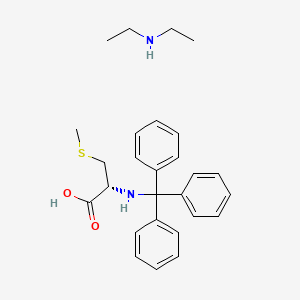
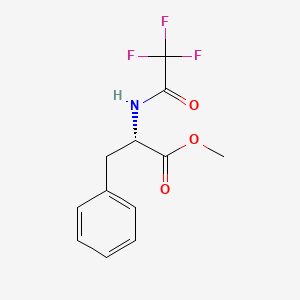
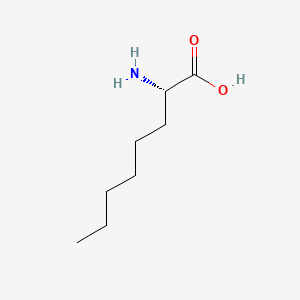

![1-[(4-Phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B612942.png)